molecular formula C16H25N3O3 B2567109 ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1286711-98-5

ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2567109
CAS No.: 1286711-98-5
M. Wt: 307.394
InChI Key: GRTDKLBUROWDJG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine core substituted with a 2-methylimidazole moiety via a methylene bridge.

Properties

IUPAC Name

ethyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-22-16(21)5-4-15(20)18-9-6-14(7-10-18)12-19-11-8-17-13(19)2/h8,11,14H,3-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDKLBUROWDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted esters with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate has been investigated for its potential as a pharmacophore in drug design. Its imidazole component is known for a broad spectrum of biological activities, including:

  • Antibacterial Activity : Studies indicate that imidazole derivatives exhibit significant antibacterial properties against various pathogens, making this compound a candidate for developing new antibiotics.
  • Antitumor Properties : Preliminary research suggests that the compound may inhibit tumor growth, particularly in certain cancer cell lines, due to its ability to interfere with specific biochemical pathways involved in cell proliferation .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical research. It can be utilized to:

  • Investigate Protein-Ligand Interactions : The compound can be employed in studies aimed at understanding how ligands interact with proteins, particularly those involved in disease mechanisms .
  • Explore Enzyme Inhibition : Given its structural characteristics, this compound may act as an inhibitor for specific enzymes, facilitating the study of metabolic pathways .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various imidazole derivatives, including this compound). The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Antitumor Activity

In another investigation, researchers assessed the antitumor effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting its possible use in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-(tert-Butyl)phenyl)-4-oxobutanoate (Compound 14)

  • Structure : Features a tert-butylphenyl group instead of the piperidine-imidazole system.
  • Key Differences: The tert-butyl group enhances steric bulk and lipophilicity (logP likely higher than the target compound).
  • Applications: Primarily used as a synthetic intermediate, as noted in academic theses .

Ethyl 4-(5-Methylpyridin-2-yl)-3-oxobutanoate

  • Structure: Contains a pyridine ring substituted with a methyl group at position 5 and a 3-oxobutanoate ester.
  • Key Differences :
    • The 3-oxo (vs. 4-oxo) position alters electronic distribution and metabolic stability.
    • Pyridine’s basic nitrogen may improve aqueous solubility compared to the target compound’s imidazole-piperidine system.
  • Applications : Listed in supplier catalogs for pharmaceutical R&D, suggesting utility in drug discovery .

9-Hydroxyrisperidone (Impurity C(EP))

  • Structure : A piperidine-containing metabolite of risperidone with a benzisoxazole substituent.
  • Key Differences :
    • The benzisoxazole group confers antipsychotic activity via dopamine/serotonin receptor interactions, unlike the target compound’s imidazole.
    • Hydroxy group at position 9 enhances polarity, impacting blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacokinetic Notes Potential Applications References
Ethyl 4-(4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate Piperidine, 2-methylimidazole, 4-oxobutanoate ~319 (calculated) Moderate lipophilicity; possible CNS activity Pharmaceutical intermediate
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate tert-Butylphenyl, 4-oxobutanoate ~274 (calculated) High logP; limited solubility Synthetic intermediate
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate 5-Methylpyridine, 3-oxobutanoate ~223 (calculated) Improved solubility vs. target Drug discovery candidate
9-Hydroxyrisperidone Piperidine, benzisoxazole, hydroxy group 426.45 (reported) Polar metabolite; CNS activity Antipsychotic metabolite

Research Findings and Implications

  • Substituent Impact : The piperidine-imidazole system in the target compound may confer unique receptor-binding properties compared to phenyl or pyridine analogs, though experimental data are lacking .
  • Therapeutic Potential: While 9-hydroxyrisperidone demonstrates established CNS activity, the target compound’s imidazole-piperidine scaffold suggests possible utility in neurological or anti-inflammatory drug development .
  • Synthetic Utility: Ethyl 4-oxobutanoate derivatives are recurrent in pharmaceutical synthesis, underscoring their versatility as intermediates .

Biological Activity

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O3C_{15}H_{22}N_{4}O_{3}, with a molecular weight of approximately 306.36 g/mol. Its structure includes a piperidine ring, an imidazole moiety, and an ester functional group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative : Reaction of piperidine with an appropriate imidazole derivative.
  • Esterification : The piperidine derivative is then reacted with ethyl 4-oxobutanoate under acidic conditions to form the final product.

Pharmacological Effects

This compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole rings are known for their broad-spectrum antimicrobial effects. Studies have shown that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
CompoundActivityTarget Organism
Ethyl 4-(4-(2-Methylimidazol)...)AntibacterialE. coli, S. aureus
Similar Imidazole DerivativesAntifungalC. albicans

The biological activity is believed to stem from the ability of imidazole-containing compounds to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes in bacterial metabolism, leading to cell death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound). The results indicated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Affinity Relationship Studies

Research has also focused on understanding how structural modifications affect biological activity. A series of analogs were synthesized and tested for their binding affinity to specific biological targets. The presence of the piperidine and imidazole groups was crucial for enhancing binding interactions, suggesting that these moieties play a vital role in the compound's pharmacological profile .

Q & A

Q. What spectroscopic techniques elucidate dynamic conformational changes in the piperidine-imidazole scaffold?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) captures ring-flipping in piperidine, while 2D NOESY identifies intramolecular interactions between the imidazole methyl group and ester oxygen .

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